Welcome to the BenchChem Online Store!
molecular formula C14H14N2O B1231812 3-propoxy-9H-pyrido[3,4-b]indole

3-propoxy-9H-pyrido[3,4-b]indole

Cat. No. B1231812
M. Wt: 226.27 g/mol
InChI Key: LPAODQAWVMEXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04731358

Procedure details

184 mg of 3-amino-β-carboline are mixed with 0.5 ml of i-amylnitrite in 15 ml of n-propanol at room temperature and stirred for 15 minutes. Then it is heated for 4.5 hours to 80° C. bath temperature. After concentration, it is chromatographed on silica gel with methylene/chloride/acetone=1:1 as eluant. After concentration and recrystallization of the corresponding fractions from diisopropyl ether/cyclohexane, 120 mg of 3-propoxy-β-carboline with a 147°-151° C. melting point are obtained.
Quantity
184 mg
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[CH2:15]([OH:18])[CH2:16][CH3:17]>>[CH2:15]([O:18][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
184 mg
Type
reactant
Smiles
NC=1N=CC=2NC3=CC=CC=C3C2C1
Name
i-amylnitrite
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it is heated for 4.5 hours to 80° C. bath temperature
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, it
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel with methylene/chloride/acetone=1:1 as eluant
CONCENTRATION
Type
CONCENTRATION
Details
After concentration and recrystallization of the corresponding fractions from diisopropyl ether/cyclohexane, 120 mg of 3-propoxy-β-carboline with a 147°-151° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(CC)OC=1N=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.